![molecular formula C23H27N3O7S B2360148 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 868982-37-0](/img/structure/B2360148.png)

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

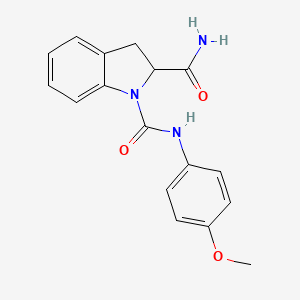

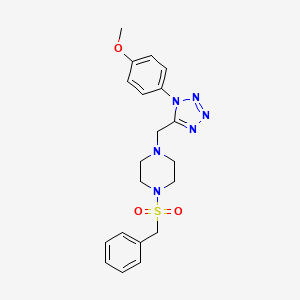

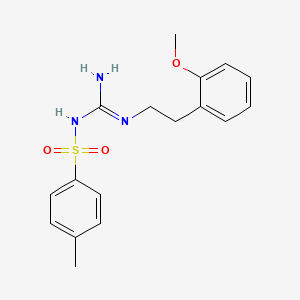

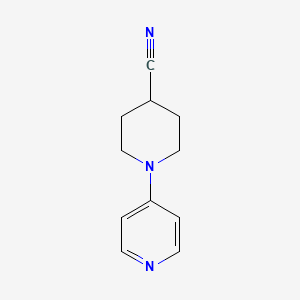

Description

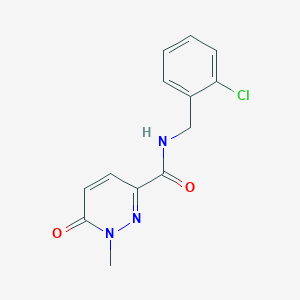

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the 3D structure of the molecule and the spatial arrangement of its atoms .Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in the molecule. For example, the oxazolidine ring could potentially undergo ring-opening reactions, and the oxalamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound such as its solubility, melting point, and stability would be influenced by the functional groups present in the molecule. For example, the presence of polar groups like the oxalamide could increase the solubility of the compound in polar solvents .Scientific Research Applications

Synthesis and Reactivity

Spiro-fused Oxadiazolines and Aminooxycarbenes Synthesis : Research on spiro-fused oxadiazolines, which share structural motifs with the specified compound, details the synthesis and thermolysis to produce corresponding aminooxycarbenes. These studies contribute to understanding the reactivity and potential applications of cyclic carbene intermediates in synthetic chemistry (Couture & Warkentin, 1997).

Antimicrobial Activities of Functionalized Compounds : The synthesis of highly functionalized β-lactam and thiazolidine-grafted compounds has demonstrated significant antimicrobial activities. Such research underlines the potential of these compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Inhibitory and Biological Activities

Caspase-3 Inhibitors : Compounds incorporating 1,2,3-triazole and dihydrobenzo[d]oxazin elements have been evaluated for their inhibitory effects against caspase-3, an important enzyme in apoptosis. This suggests potential therapeutic applications in diseases where apoptosis regulation is crucial (Jiang & Hansen, 2011).

Enzyme Inhibitory Potential : Studies on sulfonamides with benzodioxane and acetamide moieties, similar in structure to the specified compound, have explored their enzyme inhibitory potential. These compounds showed significant activity against α-glucosidase and acetylcholinesterase, indicating potential for treating diabetes and Alzheimer's disease (Abbasi et al., 2019).

Synthetic Methodologies

- N-Sulfonyloxazolidinones in Sulfamide Synthesis : Research on N-sulfonyloxazolidinones provides a safer, more convenient synthetic methodology for the preparation of sulfamides. This highlights the importance of such compounds in developing new synthetic routes that are less hazardous and more efficient (Borghese et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7S/c27-22(24-10-4-7-17-5-2-1-3-6-17)23(28)25-16-21-26(11-12-33-21)34(29,30)18-8-9-19-20(15-18)32-14-13-31-19/h1-3,5-6,8-9,15,21H,4,7,10-14,16H2,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUUETXYRUYMPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)

![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)